molecular formula C8H9FN2O B1586862 N-(5-fluoro-4-methylpyridin-2-yl)acetamide CAS No. 475060-21-0

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No.: B1586862
CAS No.: 475060-21-0
M. Wt: 168.17 g/mol
InChI Key: FNHPTZIEXVBRFX-UHFFFAOYSA-N
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Description

N-(5-fluoro-4-methylpyridin-2-yl)acetamide: is an organic compound with the molecular formula C8H9FN2O. It belongs to the class of acetamides and contains a pyridine ring substituted with a fluorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-fluoro-4-methylpyridin-2-yl)acetamide typically begins with commercially available 5-fluoro-2-methylpyridine.

    Acetylation Reaction: The key step involves the acetylation of 5-fluoro-2-methylpyridine using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: N-(5-fluoro-4-methylpyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its biological activity against certain diseases .

Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can enhance the performance of these materials .

Comparison with Similar Compounds

  • N-(4-methylpyridin-2-yl)acetamide
  • N-(5-chloro-4-methylpyridin-2-yl)acetamide
  • N-(5-bromo-4-methylpyridin-2-yl)acetamide

Comparison: N-(5-fluoro-4-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design .

Biological Activity

N-(5-fluoro-4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H9FN2O. Its unique structure, characterized by the presence of a fluorine atom, significantly influences its biological activity and chemical reactivity. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

This compound belongs to the class of acetamides and features a pyridine ring substituted with a fluorine atom and a methyl group. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design.

Mode of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: Similar compounds often interact with specific biological receptors or enzymes, modulating various biochemical pathways.
  • Signal Transduction Modulation: The compound may influence signal transduction pathways critical for cellular responses.
  • Enzymatic Inhibition: Preliminary studies suggest that this compound could inhibit certain enzymes involved in disease processes.

Biological Applications

This compound has shown promise in various biological applications:

Medicinal Chemistry

Research indicates that this compound may serve as a pharmacophore in the development of new drugs targeting specific diseases. Its potential therapeutic effects have been explored in preliminary studies against various conditions, including inflammatory diseases and infections.

Case Studies

  • SARS-CoV-2 Mpro Inhibitors:
    A study identified novel inhibitors for the main protease (Mpro) of SARS-CoV-2, highlighting compounds structurally similar to this compound. Although the binding affinity was weak (Kd values around 185–368 µM), it emphasizes the relevance of such compounds in antiviral drug design .
  • Anti-inflammatory Potential:
    Related compounds have demonstrated anti-inflammatory properties through dual inhibition mechanisms targeting p38 MAPK and PDE4 enzymes. This suggests that this compound may exhibit similar effects, warranting further investigation into its therapeutic potential against inflammatory conditions .

Comparative Analysis

To understand the significance of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methylpyridin-2-yl)acetamideNo fluorine atomModerate receptor binding
N-(5-chloro-4-methylpyridin-2-yl)acetamideChlorine instead of fluorineReduced lipophilicity
N-(5-bromo-4-methylpyridin-2-yl)acetamideBromine instead of fluorinePotentially lower metabolic stability
This compound Unique fluorine substitutionEnhanced lipophilicity and stability

This table illustrates how the presence of different halogens can affect the biological activity and stability of pyridine-based acetamides.

Properties

IUPAC Name

N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPTZIEXVBRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376775
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-21-0
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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